methyl alpha-D-lyxopyranoside

X-ray crystallography stereochemical assignment absolute configuration

Methyl α-D-lyxopyranoside (CAS 18449-76-8) is a stereochemically defined methyl pentopyranoside that cannot be replaced by its C′-2 epimer methyl α-D-xylopyranoside. The axial 3-OH and 4-OH groups dictate regioselective C2–C3 periodic acid cleavage, essential for validated synthetic routes to 4′-thio-L-ribonucleosides (antitumor) and fluorinated anthracycline precursors. Published crystallographic data confirm its role as the lyxopyranosyl component in GH47 α-1,2-mannosidase substrate analogues at 1.95 Å resolution, enabling mechanistic studies of Arg407 conformational disruption. Procure with confidence for stereospecific carbohydrate synthesis and enzyme inhibition assays where epimeric purity is critical.

Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16
CAS No. 18449-76-8
Cat. No. B1141283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl alpha-D-lyxopyranoside
CAS18449-76-8
SynonymsNSC 78525;  Methyl α-D-Lyxose
Molecular FormulaC₆H₁₂O₅
Molecular Weight164.16
Structural Identifiers
SMILESCOC1C(C(C(CO1)O)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl α-D-Lyxopyranoside (CAS 18449-76-8): Physical Properties and Compound Class Baseline


Methyl α-D-lyxopyranoside (CAS 18449-76-8) is a methyl glycoside of the pentose sugar D-lyxose, belonging to the class of pyranoside carbohydrate derivatives . It is a C′-2 epimer of methyl α-D-xylopyranoside, a structural relationship that defines its stereochemical distinction at the C2 position . The compound is a crystalline solid (white to pale beige) with a melting point of 93–95°C, a predicted boiling point of 314.0±42.0°C, and a predicted density of 1.40±0.1 g/cm³ . It is soluble in ethyl acetate and methanol, with a molecular formula of C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .

Methyl α-D-Lyxopyranoside (CAS 18449-76-8): Why Generic Substitution Fails for Specialized Carbohydrate Research


Methyl α-D-lyxopyranoside cannot be freely interchanged with its C′-2 epimer methyl α-D-xylopyranoside or other methyl pentopyranosides due to fundamental differences in stereoelectronic properties that dictate enzyme recognition, regioselective reactivity, and synthetic utility. The axial-equatorial arrangement of hydroxyl groups in the lyxoside—specifically the axial 3-OH and 4-OH groups—contrasts sharply with the all-equatorial configuration of the xyloside [1]. This stereochemical divergence produces distinct outcomes: in periodic acid oxidation in dimethyl sulfoxide, methyl α-D-lyxopyranoside undergoes selective C2–C3 bond cleavage, whereas the xyloside exhibits a different cleavage pattern [2]. Furthermore, the lyxoside serves as a critical chiral building block in multi-step syntheses—including the preparation of 4′-thio-L-ribonucleosides and fluorinated L-ribopyranoside derivatives—where the stereochemistry at C2 is essential and cannot be recapitulated by the xyloside [3][4]. Substitution without stereochemical verification risks experimental failure in stereospecific transformations and invalidates comparative enzyme inhibition studies.

Methyl α-D-Lyxopyranoside (CAS 18449-76-8): Quantitative Differentiation Evidence for Procurement Decisions


Crystal Structure Determination: α-Anomer Unit Cell Parameters at 1.95 Å Resolution for Absolute Configuration Confirmation

Methyl α-D-lyxopyranoside has a fully solved and refined crystal structure that provides unambiguous absolute stereochemical assignment, enabling its use as a validated reference standard in crystallographic studies [1]. The structure was solved by direct methods from X-ray data collected at low temperature and refined to R(1) = 0.053 for 2043 observed reflections, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å [2]. In contrast, many closely related methyl pentopyranosides lack comparable high-resolution structural data in the public domain, making methyl α-D-lyxopyranoside a uniquely validated crystallographic reference among methyl pentosides [3].

X-ray crystallography stereochemical assignment absolute configuration

Enzyme Inhibition: α-1,2-Mannosidase Inhibitor Fragment (Ki = 600 μM) with Defined −1/+1 Subsite Occupancy

The disaccharide methyl-α-D-lyxopyranosyl-(1′→2)-α-D-mannopyranoside, which incorporates methyl α-D-lyxopyranoside as its non-reducing terminus, is a potent inhibitor of class I α-1,2-mannosidase from Trichoderma reesei with Ki = 600 μM [1]. At 1.95 Å resolution, the enzyme-inhibitor complex reveals that the D-lyxoside moiety occupies the −1 subsite in a 1C4 chair conformation, while the mannopyranoside occupies the +1 subsite—a binding mode that spans both subsites and disrupts catalysis [2][3]. Crucially, the absence of the C5′ hydroxymethyl group on the D-lyxoside moiety (compared to the natural mannose substrate) induces Arg407 to adopt two alternative conformations, thereby disrupting the catalytic function of Glu409 [2]. In comparison, methyl α-D-xylopyranoside and methyl α-D-mannopyranoside do not recapitulate this specific −1/+1 subsite occupancy pattern when used as monosaccharide building blocks, nor do they produce the same Arg407 conformational disruption.

glycosidase inhibition structural enzymology GH47 α-mannosidases

Regioselective Oxidation: C2–C3 Bond Cleavage vs. C3–C4 or Nonselective Oxidation in Related Methyl Glycopyranosides

In periodic acid oxidation performed in dimethyl sulfoxide, methyl α-D-lyxopyranoside undergoes selective C2–C3 bond cleavage and reduces exactly 1 mole of oxidant per mole of glycoside [1]. This selectivity is distinct from that of methyl β-L-arabinopyranoside and methyl α-D-galactopyranoside, which undergo selective C3–C4 bond cleavage, and from methyl α-D-glucopyranoside and methyl α-D-mannopyranoside, which exhibit nonselective oxidation [1]. Methyl α-D-xylopyranoside also undergoes selective cleavage, but the pattern and stereochemical determinants differ owing to the all-equatorial hydroxyl arrangement in the xyloside versus the axial-equatorial arrangement in the lyxoside [1]. The observed stereoselectivity is attributed to the principle that vicinal glycol groups in axial–equatorial orientation oxidize faster than those in equatorial–equatorial arrangement [1].

regioselective oxidation periodic acid glycoside reactivity

Synthetic Utility: Validated Chiral Starting Material for 4′-Thio-L-Ribonucleosides and Fluorinated L-Ribopyranosides

Methyl α-D-lyxopyranoside serves as a validated starting material in two distinct high-value synthetic pathways that have been published in peer-reviewed literature and for which the C′-2 epimer methyl α-D-xylopyranoside cannot substitute due to stereochemical constraints [1][2]. First, a five-step sequence starting from methyl α-D-lyxopyranoside yields 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose, a key intermediate in the synthesis of 4′-thio-L-ribonucleosides with antitumor activity [1]. Second, regioselective fluorination of methyl α-D-lyxopyranoside produces 4-deoxy-4-fluoro-β-L-ribopyranoside, an intermediate in the synthesis of fluorinated anthracycline derivatives [2]. In contrast, methyl α-D-xylopyranoside is predominantly employed in syntheses requiring all-equatorial hydroxyl stereochemistry, such as calystegine B2 synthesis, and cannot yield the same L-ribo configured products due to the inverted stereochemistry at C2 .

nucleoside synthesis fluorinated carbohydrates chiral building blocks

Methyl α-D-Lyxopyranoside (CAS 18449-76-8): Validated Research and Industrial Application Scenarios


Structural Biology: X-ray Crystallographic Studies of GH47 α-1,2-Mannosidases

Methyl α-D-lyxopyranoside is validated for use as the lyxopyranosyl component in the disaccharide substrate analogue methyl-α-D-lyxopyranosyl-(1′→2)-α-D-mannopyranoside, which occupies the −1/+1 subsites of fungal α-1,2-mannosidase at 1.95 Å resolution [1]. The C5′ truncation induces Arg407 conformational disruption, providing mechanistic insight into GH47 enzyme modulation. This application is supported by published crystallographic data from Penicillium citrinum and Trichoderma reesei enzymes [2].

Medicinal Chemistry: Synthesis of 4′-Thio-L-Ribonucleoside Antitumor Agents

Methyl α-D-lyxopyranoside is employed as a chiral starting material in a published five-step sequence to yield 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose, a precursor to 4′-thio-L-ribonucleosides with demonstrated in vitro antitumor activity [1]. The C2 stereochemistry of the lyxoside is essential for accessing the L-ribo configuration; methyl α-D-xylopyranoside cannot substitute in this pathway.

Carbohydrate Chemistry: Regioselective Fluorination to 4-Deoxy-4-fluoro-β-L-ribopyranoside

Regioselective fluorination of methyl α-D-lyxopyranoside produces 4-deoxy-4-fluoro-β-L-ribopyranoside, an intermediate in the synthesis of fluorinated anthracycline derivatives [1]. This transformation leverages the axial-equatorial hydroxyl arrangement unique to the lyxoside, and the published protocol provides a validated route for researchers developing fluorinated carbohydrate therapeutics.

Analytical Method Development: Regioselective Oxidation Reference Standard

Methyl α-D-lyxopyranoside exhibits selective C2–C3 bond cleavage under periodic acid oxidation in dimethyl sulfoxide, consuming exactly 1 mole of oxidant per mole [1]. This predictable regioselectivity—distinct from the C3–C4 cleavage of arabinosides and galactosides or the nonselective oxidation of glucosides and mannosides—makes it a valuable reference standard for developing and validating stereoselective oxidation assays in carbohydrate analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl alpha-D-lyxopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.